3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

CAS No.: 26581-81-7

Cat. No.: VC1577119

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26581-81-7 |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) |

| Standard InChI Key | WENKGSGGXGQHSH-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O |

| Melting Point | 460 to 464 °F (NTP, 1992) |

Introduction

Chemical Structure and Properties

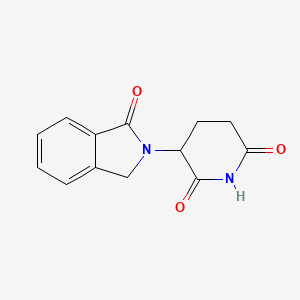

3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, also known as 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, belongs to a class of compounds characterized by an isoindole ring system connected to a piperidinedione moiety. This compound has the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol .

The chemical structure consists of two key components:

-

An isoindole ring with a carbonyl group (oxo) at position 1

-

A piperidinedione ring with carbonyl groups at positions 2 and 6

The compound displays the following key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

| InChIKey | UGOMANSBJDYXQZ-UHFFFAOYSA-N |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

The compound features multiple hydrogen bond donors and acceptors, contributing to its potential for interactions with biological macromolecules. The carbonyl groups (C=O) serve as hydrogen bond acceptors, while the NH group in the piperidinedione ring functions as a hydrogen bond donor .

Structural Derivatives and Analogs

The basic scaffold of 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione has been modified to create various derivatives with enhanced pharmacological properties. One of the most notable derivatives is lenalidomide (3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione), which has been successfully employed in treating inflammatory diseases and cancer over the past decade .

Several important derivatives include:

Biological Activity and Mechanism of Action

The biological activity of 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione and its derivatives centers around their ability to bind to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of specific protein targets, making these compounds effective as targeted protein degradation agents.

Protein Degradation Mechanism

These compounds function as molecular glues or PROTACs (Proteolysis Targeting Chimeras) by:

-

Binding to cereblon (CRBN), a component of the CRL4^CRBN E3 ubiquitin ligase complex

-

Facilitating the recruitment of specific substrate proteins to the E3 ligase

-

Promoting ubiquitination of the substrate proteins

-

Leading to proteasomal degradation of the ubiquitinated proteins

Lenalidomide-I, a derivative of the parent compound with an iodine at position 4, has been specifically employed in the development of PROTAC molecules. It can be connected to ligands for target proteins via a linker to form PROTACs that induce the ubiquitination-mediated degradation of cancer-promoting proteins .

Therapeutic Applications

The biological activities of these compounds have led to several therapeutic applications:

The parent compound and its derivatives have shown particular promise in the treatment of hematological malignancies, including multiple myeloma and myelodysplastic syndromes, as well as in inflammatory conditions .

Structure-Activity Relationships

The relationship between structural modifications and biological activity of 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione derivatives has been extensively studied. Key insights include:

Isoindole Ring Modifications

Modifications at the isoindole ring significantly impact binding affinity to cereblon and subsequent biological activities:

-

Position 4 modifications:

-

Amino group (lenalidomide): Enhances immunomodulatory and anti-cancer properties

-

Iodo group (lenalidomide-I): Useful for PROTAC development

-

Nitro group: Altered biological activity, potential intermediate in synthesis

-

Hydroxy group: Modified pharmacokinetic properties

-

-

Position 5 modifications:

-

Position 7 modifications:

-

Hydroxyl group: Different binding orientation to the target protein

-

The stereochemistry at position 3 of the piperidinedione ring also influences biological activity, with the S-enantiomer typically showing higher potency .

Applications in Drug Development

3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione and its derivatives have found significant applications in drug development, particularly in the emerging field of targeted protein degradation.

PROTAC Development

These compounds serve as essential building blocks for the development of PROTACs (Proteolysis Targeting Chimeras), which represent a novel class of therapeutic agents designed to degrade specific disease-causing proteins rather than merely inhibiting their function .

The development of PROTAC molecules typically involves:

-

Using the isoindole-piperidinedione scaffold as a CRBN ligand

-

Attaching it to a ligand for a target protein via a linker

-

Creating a heterobifunctional molecule that brings the target protein into proximity with the E3 ligase complex

For example, Lenalidomide 5'-piperazine (3-[1,3-Dihydro-1-oxo-5-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione) incorporates a terminal piperazine group that facilitates onward chemistry for generating protein degraders with rigid linkers .

Novel Therapeutic Approaches

The potential therapeutic applications extend beyond traditional drugs to include:

-

Development of agents targeting previously "undruggable" proteins

-

Creation of selective degraders for specific protein isoforms

-

Design of dual-targeted therapies affecting multiple disease pathways

A noteworthy example is QCA570, a PROTAC BET degrader that incorporates Lenalidomide-I connected to a BET protein ligand via a linker, demonstrating exceptional potency and efficacy in inducing complete and durable tumor regression .

Current Research and Future Directions

Research on 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione and its derivatives continues to advance rapidly, with several promising directions:

Novel Derivatives Development

Researchers are exploring new derivatives with enhanced properties:

| Derivative Type | Research Focus | Potential Advantages |

|---|---|---|

| Linker-modified compounds | Optimization of PROTAC efficacy | Improved cellular penetration, pharmacokinetics |

| Novel substitution patterns | Targeting new protein families | Expanded therapeutic applications |

| Heterocyclic modifications | Altering binding specificities | Enhanced selectivity for specific targets |

For instance, patent WO2019038717A1 describes numerous novel 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione compounds for treating IKAROS Family Zinc Finger protein-related disorders .

Expanding Therapeutic Applications

Current research is exploring applications of these compounds beyond cancer treatment, including:

-

Autoimmune disorders

-

Neurodegenerative diseases

-

Viral infections

-

Metabolic disorders

The versatility of the cereblon-binding scaffold allows for targeting a wide range of disease-related proteins through the development of specific PROTAC derivatives.

Technological Advancements

Technological advancements supporting the development of these compounds include:

-

Computational design of optimized structures

-

High-throughput screening of derivative libraries

-

Advanced structural biology techniques to elucidate binding mechanisms

-

Development of improved synthetic routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume